REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH:8]1[O:10][CH2:9]1)(=[O:5])[C:2]([CH3:4])=[CH2:3].[OH:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[CH:14][CH:13]=1.[NH4+].N(N(C1C=CC=CC=1)O)=O>N1C=CC=CC=1>[C:1]([O:6][CH2:7][CH:8]([OH:10])[CH2:9][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[CH:14][CH:13]=1)(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:2.3|
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC1CO1
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[NH4+].N(=O)N(O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2 g
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in a water bath at 80° C. for 8 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a reaction vessel were placed
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCC(COC1=CC=C(C=O)C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |